2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride
Description
2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride (CAS: 959140-88-6) is a synthetic organic compound with the molecular formula C₆H₇Cl₂NOS and a molecular weight of 212.10 g/mol. Structurally, it consists of a thiophene ring substituted with a chlorine atom at the 5-position, linked to an ethanone group and an amino group, which is protonated as a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-1-(5-chlorothiophen-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS.ClH/c7-6-2-1-5(10-6)4(9)3-8;/h1-2H,3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIWLWFTLTWWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride typically involves the chlorination of thiophene followed by the introduction of an amino group and a ketone group. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is then reacted with ammonia to introduce the amino group, followed by a reaction with acetyl chloride to introduce the ketone group. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-amino-1-(5-chlorothiophen-2-yl)ethanol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Thiophene vs. Phenyl Derivatives
The target compound’s 5-chlorothiophen-2-yl group distinguishes it from phenyl-based analogs. Key structural analogs include:
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Core Structure Impact : The thiophene ring in the target compound introduces sulfur-based aromaticity, which may influence electronic properties and reactivity compared to phenyl analogs. Thiophene’s lower aromatic stabilization energy could enhance reactivity in substitution or addition reactions.
- Substituent Effects: Halogenated Derivatives: The 5-Cl substituent in the target compound may improve thermal stability compared to brominated analogs (e.g., bk-2C-B), though pyrolysis studies on bk-2C-B suggest decomposition pathways under heat . Hydroxyl vs. Nitro Groups: Hydroxy-substituted analogs (e.g., 2-hydroxyphenyl derivative) exhibit higher melting points (217–220°C) due to hydrogen bonding in the hydrochloride form , whereas nitro groups (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) may increase sensitivity to redox reactions .
Stability and Hazard Profiles
- Thermal Stability: The pyrolysis of bk-2C-B generates decomposition products like brominated phenethylamines, indicating susceptibility to heat-induced degradation . No similar data exists for the target compound.
- Hazard Classification: The target compound’s precautionary statements (e.g., P261, P262) align with general handling guidelines for amino ketones, emphasizing avoidance of inhalation and contact . In contrast, 1-(2-Amino-6-nitrophenyl)ethanone lacks full toxicological profiling but shares similar precautionary measures .
Crystallographic and Computational Analysis
These tools could elucidate differences in intermolecular interactions (e.g., hydrogen bonding in hydrochloride salts) between the target compound and its phenyl analogs.
Biological Activity
2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C6H7ClNOS, is a derivative of thiophene, characterized by the presence of an amino group and a ketone group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Molecular Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C6H7ClNOS
- CAS Number : 959140-88-6
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 177.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and ketone groups, facilitating interactions with enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzymatic activities or receptor functions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the chlorine atom may enhance the compound's lipophilicity, allowing better membrane penetration and increased biological activity against various pathogens.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways has been noted, warranting further investigation into its efficacy as a potential therapeutic agent .
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of thiophene compounds demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of many standard antibiotics, indicating its potential as a novel antimicrobial agent .
Study 2: Anticancer Potential
In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression. Further research is needed to elucidate the specific molecular targets involved and the compound's overall therapeutic potential against cancer .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Amino-1-(5-chlorothiophen-2-yl)ethan-1-one HCl | High | Moderate |
| 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one HCl | Moderate | Low |
| 2-Amino-1-(5-fluorothiophen-2-yl)ethan-1-one HCl | Low | Moderate |
This table illustrates that while this compound shows promising activity, its efficacy varies compared to other halogenated thiophene derivatives.
Q & A
Q. What are the recommended synthetic routes and purification strategies for 2-amino-1-(5-chlorothiophen-2-yl)ethan-1-one hydrochloride to ensure high purity?
- Methodological Answer :
- Synthetic Routes :
- Nucleophilic substitution of 5-chlorothiophene-2-carbonyl chloride with aminoethanol, followed by hydrochloric acid neutralization.
- Alternative: Reductive amination of 5-chlorothiophen-2-yl ethanone with ammonia under catalytic hydrogenation.
- Purification :
- Recrystallization using ethanol/water mixtures to remove unreacted starting materials.
- Column chromatography (silica gel, dichloromethane/methanol gradient) for intermediates.
- Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and elemental analysis (C, H, N, Cl, S) .
- Critical Step : Acidic workup to ensure hydrochloride salt formation; confirm stoichiometry via titration .
Q. Which spectroscopic and chromatographic techniques are optimal for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR :
- Key signals: Thiophene protons (δ 6.8–7.2 ppm), ketone carbonyl (δ 195–205 ppm), and amine hydrochloride (broad peak at δ 8.5–9.5 ppm).
- Mass Spectrometry (MS) :
- ESI-MS in positive mode for molecular ion [M+H]+ (calc. 234.06 Da).
- Compare with fragmentation patterns of analogs (e.g., 5-bromo derivatives) .
- HPLC :
- Reverse-phase C18 column, 0.1% TFA in water/acetonitrile (70:30), retention time ~6.2 min.
Q. How should solubility and stability be evaluated for this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility Testing :
- Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol. Centrifuge and quantify supernatant via UV-Vis (λmax ~275 nm).
- Note: Hydrochloride salts typically exhibit higher aqueous solubility than free bases.
- Stability Assessment :
- Accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via HPLC.
- Avoid prolonged exposure to light; store at 2–8°C in desiccated conditions .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the solid-state structure of this compound?
- Methodological Answer :
- Single-Crystal Growth : Slow evaporation from acetone/water (1:1) at 4°C.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer.
- Refinement : SHELXL-2018 for structure solution and refinement. Key parameters: R1 < 0.05, wR2 < 0.15 .
- Visualization : Mercury CSD 2.0 for void analysis and packing diagrams (e.g., H-bonding networks between NH3+ and Cl⁻) .
Q. How can conflicting data between spectroscopic and crystallographic results be resolved?
- Methodological Answer :
- Scenario : Discrepancy in carbonyl peak position (NMR vs. X-ray).
- Resolution :
Verify crystal purity via PXRD to rule out polymorphic interference.
Re-examine NMR conditions (e.g., solvent polarity, temperature).
Perform DFT calculations (B3LYP/6-31G**) to predict NMR shifts and compare with experimental data.
Q. What computational approaches predict the thermal degradation pathways of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate thermal stress (200–400°C) to identify bond cleavage tendencies (e.g., C–S in thiophene).
- Density Functional Theory (DFT) : Calculate activation energies for degradation steps (e.g., HCl elimination).
- Validation : Compare with experimental TGA/DSC data (onset degradation ~220°C) and pyrolysis-GC/MS profiles .
Methodological Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
